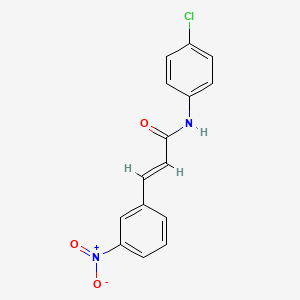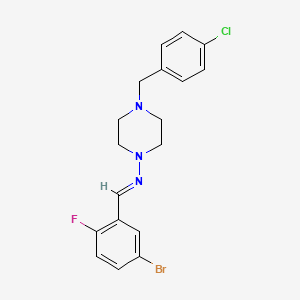![molecular formula C17H14N8 B5538814 N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine is a chemical compound belonging to the class of pyrazole and tetrazole derivatives. It has been the subject of various studies focusing on its synthesis, structure, and properties.
Synthesis Analysis
- Synthesis of related pyrazole derivatives involves aromatic substitution reactions and palladium-catalyzed hydrazine reduction. These methods have been used to create compounds with similar structures and are characterized by high chemical and thermal stability (Ghaemy & Alizadeh, 2009).
- For compounds like 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, the Ullman coupling reaction is employed, indicating a possible similar approach for N
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine (Veettil & Haridas, 2009).
Molecular Structure Analysis
- X-ray diffraction analysis is commonly used to characterize the molecular structure of such compounds, providing insights into crystallographic dimensions and confirming molecular geometry (Liu Shan, 2011).
Chemical Reactions and Properties
- The reactivity and interaction with other compounds, such as metal complexes, have been a focus of study. This is important for understanding how N
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine reacts in different chemical environments (Sandhya, Rejimon & Satheesh Kumar K. S., 2022).
Physical Properties Analysis
- The physical properties, including stability and solubility, have been studied through spectroscopic techniques and thermal analyses. These methods help in understanding the behavior of the compound under different physical conditions (Hangarge & Shingare, 2003).
Chemical Properties Analysis
- Investigations into the compound's chemical behavior include looking at its interactions at the molecular level, such as hydrogen bonding, and its reactivity in various chemical reactions. Spectroscopic methods and molecular docking studies are commonly employed for such analyses (Delgado et al., 2020).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition Potentials for Mild Steel : A study by Louadi et al. (2017) investigated the inhibition performance and mechanism of two tetrakis pyrazole derivatives for the corrosion of mild steel in 1.0 M HCl. The derivatives showed good inhibition efficiency, acting as mixed-type inhibitors with predominantly cathodic behavior. The adsorption of inhibitors on steel surfaces obeyed the Langmuir model, with quantum chemical parameters supporting the experimental findings (Louadi et al., 2017).
Molecular Docking and Biological Activity
- Antibacterial and Antifungal Studies of Metal Complexes : Sandhya et al. (2022) synthesized 1,3-diphenyl pyrazole terminated ligand and its iron and nickel complexes, assessing their in vitro antimicrobial activities against bacterial and fungal strains. Metal complexes demonstrated higher antimicrobial activity compared to ligands, with molecular docking studies suggesting potential interactions with target proteins (Sandhya et al., 2022).
Synthesis and Characterization of Novel Materials
- Synthesis of Soluble and Thermally Stable Polyimides : Research by Ghaemy and Alizadeh (2009) on the synthesis of novel polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group showed that the resulting polyimides exhibited excellent solubility in polar solvents and high thermal stability, indicating potential for advanced material applications (Ghaemy & Alizadeh, 2009).
Mecanismo De Acción
Direcciones Futuras
The compound and its derivatives have shown promising results in antimicrobial therapeutic effect . This suggests that future research could focus on exploring its potential use in the development of new chemotherapeutic agents. Additionally, its potential use as hole transporting material in photoelectric conversion devices such as solar cells presents another avenue for future research .
Propiedades
IUPAC Name |
1-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8/c18-17-20-22-23-25(17)19-11-14-12-24(15-9-5-2-6-10-15)21-16(14)13-7-3-1-4-8-13/h1-12H,(H2,18,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQYPAKHCHCLN-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NN=N3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NN=N3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)
![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)